4-Mercaptobenzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H |
InChI Key |
HTNBBGMFIFDMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Mercaptobenzene 1,2 Diol
Established Reaction Pathways for 4-Mercaptobenzene-1,2-diol Synthesis.
Reduction-Based Approaches to this compound.
A primary route for the synthesis of thiophenols involves the reduction of their corresponding arylsulfonyl chlorides. This method is a cornerstone in organosulfur chemistry, offering a versatile pathway to the desired thiol functionality.
One established method for preparing thiophenols is the reduction of an aryl sulfonyl chloride with zinc dust and acid. google.com For instance, benzenethiol (B1682325) can be synthesized by reducing benzene (B151609) sulfonyl chloride with zinc and sulfuric acid. google.com The reaction requires careful temperature control to prevent the formation of by-products and ensure a satisfactory yield. google.com The process typically involves preparing the zinc aryl sulfinate first, which is then reduced to the thiophenol. google.com
Another approach utilizes triphenylphosphine (B44618) (PPh3) as the reducing agent. nih.gov The reduction of a sulfonyl chloride group using PPh3 in a solvent like toluene (B28343) can afford the corresponding thiophenol in high yields, often without the formation of disulfide impurities. nih.gov This method has been shown to be efficient, with reactions completing in a short time frame. nih.gov
The choice of reducing agent can be critical. While zinc is a common and effective choice, other reagents have been explored. For example, a dichloromethylsilane-zinc-dimethylacetamide system has been used for the non-aqueous reduction of aromatic sulfonyl chlorides to thiols. sciencemadness.org However, the solvent can influence the product distribution, with some solvents leading to a mixture of thiol and disulfide. sciencemadness.org
Table 1: Comparison of Reduction-Based Methods for Thiophenol Synthesis
| Reducing Agent System | Substrate | Key Features | Reference |
| Zinc / Sulfuric Acid | Benzene sulfonyl chloride | Requires careful temperature control to minimize by-products. | google.com |
| Triphenylphosphine (PPh3) | Arylsulfonyl chloride | High yields, minimal disulfide formation, simple purification. | nih.gov |
| Dichloromethylsilane-Zinc-dimethylacetamide | Aromatic sulfonyl chlorides | Non-aqueous conditions; solvent choice affects product ratio. | sciencemadness.org |
Regioselective Synthetic Strategies for this compound.
Achieving the correct substitution pattern on the benzene ring is crucial for the synthesis of this compound. Regioselective strategies aim to control the position of the incoming functional groups.
One common strategy involves the nucleophilic aromatic substitution of a pre-functionalized catechol derivative. For example, the reaction of 4-chloro-1,2-dihydroxybenzene with sodium hydrosulfide (B80085) in a solvent like dimethylformamide (DMF) can yield this compound. vulcanchem.com
Another approach to obtaining substituted catechols is through the oxidation of phenols. However, these reactions often suffer from low regioselectivity, yielding a mixture of ortho, meta, and para isomers that require challenging separation. gaylordchemical.com More advanced methods, such as palladium-catalyzed silanol-directed C-H oxygenation of phenols, offer high site selectivity for the synthesis of catechols. acs.org
The direct carboxylation of catechols using certain enzymes has also been shown to be highly regioselective, specifically at the para-position. nih.gov While this introduces a carboxylic acid group, it demonstrates the potential for enzymatic methods in achieving regiocontrol.
Furthermore, the conjugate addition of thiols to ortho-benzoquinones, formed by the oxidation of catechols, can provide a route to functionalized catechol derivatives. csic.es The regioselectivity of this addition is influenced by the reaction conditions and the nature of the thiol. csic.es
Integration of Green Chemistry Principles in this compound Synthetic Routes.
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of phenols and their derivatives. numberanalytics.com
Catalyst-Assisted Preparations of Substituted Benzenediols.
The use of catalysts is a key aspect of green chemistry, as it can lead to more efficient and selective reactions under milder conditions. numberanalytics.com
For the synthesis of substituted catechols, a metal-free catalytic system using DMSO/I2 has been developed for the conversion of cyclohexanones. gaylordchemical.com This method is highly regioselective, producing only the ortho-dihydroxylated aromatic compound. gaylordchemical.com
Palladium-catalyzed reactions have also been employed for the synthesis of phenols from aryl halides under mild conditions. numberanalytics.com Additionally, a palladium-catalyzed dehydrogenative aromatization of cyclohexanones to phenols has been reported. gaylordchemical.com In the synthesis of benzenediols, catalysts can improve the yield and selectivity of the reaction between hydrogen peroxide and phenol (B47542). google.com The use of gamma-alumina as a catalyst in the rearrangement of 2-(2-methyl allyloxy) phenol to 4-(2-methylallyl)-1,2-benzenediol has also been demonstrated. google.com
Solvent Minimization and Atom Economy Enhancements in Phenol Synthesis.
Minimizing or eliminating the use of hazardous solvents is a core principle of green chemistry. beilstein-journals.org This can be achieved through solvent-free reactions or the use of greener solvents like water. tandfonline.comjcdronline.org
Oxidative polymerization of phenol in water has been shown to be a green method for synthesizing polyphenols. tandfonline.com This approach avoids the use of formaldehyde (B43269) and can be controlled to achieve desired coupling selectivity. tandfonline.com Solvent-free conditions have been successfully applied in N-heterocyclic carbene (NHC)-catalyzed benzoin (B196080) reactions, demonstrating the feasibility of solid-to-solid conversions. acs.org In some cases, the addition of a small amount of solvent can facilitate the reaction of solid substrates without the need for high temperatures. acs.org
Atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important green chemistry metric. The ipso-hydroxylation of arylboronic acids to phenols using aqueous hydrogen peroxide in ethanol (B145695) is a highly efficient protocol with excellent yields and minimal need for purification, thus enhancing atom economy. rsc.org
Synthesis of Structurally Related Analogues and Derivatives of this compound for Functional Studies.
The synthesis of analogues and derivatives of this compound is important for studying structure-activity relationships and exploring new applications.
A general methodology for synthesizing functional catechol derivatives involves the oxidation of pyrocatechol (B87986) to the corresponding o-quinone, followed by the conjugate addition of various thiol-capped reagents. csic.es This approach allows for the introduction of a wide range of functional moieties onto the catechol ring. csic.es Similarly, S-functionalized catechols can be prepared through the Michael reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with corresponding thiols. beilstein-journals.org
The synthesis of 4-mercaptobenzene-1,3-diol (B1625785), an isomer of the target compound, has been achieved through the enzymatic hydrolysis of a thioxolone precursor. This highlights the use of biocatalysis in preparing specific isomers for functional studies, such as enzyme inhibition.
Furthermore, the synthesis of catechol-saccharide derivatives has been developed through the conjugate addition of functional thiols to freshly prepared o-benzoquinone, showcasing a method to create complex, multifunctional molecules. rsc.org
Chemical Reactivity and Mechanistic Investigations of 4 Mercaptobenzene 1,2 Diol
Reactivity of the Thiol Functional Group in 4-Mercaptobenzene-1,2-diol
The thiol group is a sulfur analogue of an alcohol group and is known for its acidity, nucleophilicity, and susceptibility to oxidation. wikipedia.orgmasterorganicchemistry.com
The thiol group in this compound is readily oxidized. smolecule.com Mild oxidizing agents, such as atmospheric oxygen or iodine, can lead to the formation of a disulfide-linked dimer, 4,4'-disulfanediyldibenzene-1,2-diol. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction is a common pathway for many thiols and proceeds via a thiol-disulfide exchange mechanism. wikipedia.orgchimicatechnoacta.ru
Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can further oxidize the sulfur atom to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). smolecule.comwikipedia.org For instance, the oxidation of the related compound 4-mercaptobenzene-1,3-diol (B1625785) can be shifted to the hydroxyl groups under certain conditions, highlighting the nuanced reactivity of such molecules. In a study involving a mutant carbonic anhydrase II, 4-mercaptobenzene-1,3-diol was found to be modified to a zinc-ligated 2,4-dihydroxybenzenesulfenic acid, a transformation likely induced by radiation damage during X-ray crystallography. nih.gov
Table 1: Oxidation Products of the Thiol Group in this compound
| Oxidizing Agent | Product Class | Specific Product Example |
| Mild (e.g., O₂, I₂) | Disulfide | 4,4'-disulfanediyldibenzene-1,2-diol |
| Strong (e.g., H₂O₂) | Sulfonic Acid | 4,5-dihydroxybenzene-1-sulfonic acid |
This table provides illustrative examples of potential oxidation products based on general thiol chemistry.
As a potent nucleophile, the thiolate anion of this compound, formed under basic conditions, readily participates in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com Alkylation with alkyl halides leads to the formation of thioethers (sulfides). masterorganicchemistry.com Acylation with acyl chlorides or anhydrides yields thioesters. chemrxiv.org
The reactivity of these derivatives is of interest in various fields. For example, thioether linkages are important in certain biological contexts and materials science applications. Thioesters are energy-rich compounds that can act as acylating agents in subsequent reactions. A study on thioxolone, a prodrug, demonstrated that it is cleaved within the active site of carbonic anhydrase II to form 4-mercaptobenzene-1,3-diol, which then acts as the active inhibitor. pdbj.orgacs.org This process involves the hydrolysis of a thioester-like linkage. nih.govpdbj.orgacs.org
Reactivity of the Catechol Moiety in this compound
The catechol group, with its two adjacent hydroxyl groups on a benzene (B151609) ring, is known for its redox activity and ability to act as a ligand for metal ions. solubilityofthings.comwikipedia.org
The catechol moiety can undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone. wikipedia.org This redox transformation is a key aspect of catechol chemistry and is involved in many biological processes. The redox potential for this transformation is approximately +795 mV versus SHE for catechol itself, and it is pH-dependent. wikipedia.org The presence of the thiol group in this compound can influence this redox potential. The intermediate in this process is a semiquinone radical. wikipedia.org
The electrochemical degradation of atrazine (B1667683) has been studied using diamond/Ti anodes, demonstrating the role of redox systems in the breakdown of organic molecules. centralregionacs.org While not directly on this compound, this research highlights the types of transformations such aromatic systems can undergo.
The phenolic hydroxyl groups of the catechol moiety can undergo derivatization reactions typical of phenols, such as ether and ester formation. smolecule.com These reactions generally require basic conditions to deprotonate the hydroxyl groups, forming phenoxides that are more potent nucleophiles. For instance, reaction with alkyl halides in the presence of a base would yield mono- or di-ethers, while reaction with acyl chlorides or anhydrides would produce the corresponding esters. The synthesis of new indolizine (B1195054) dyes bearing a catechol moiety has been achieved, and notably, the catechol hydroxyl groups were not protected prior to the reaction, which proceeded in acceptable yields. frontiersin.org
Elucidation of Reaction Mechanisms Leading to and from this compound
The formation of this compound can be envisioned through several synthetic routes. One potential pathway involves the nucleophilic aromatic substitution of a di-substituted benzene ring bearing appropriate leaving groups. Another approach could be the reduction of a corresponding disulfide or sulfonyl chloride derivative.
Mechanistic studies have provided insight into reactions involving similar compounds. For example, the reaction of glutathione (B108866) with electrochemically generated p-benzoquinoneimine leads to the formation of catechol and glutathionyl-conjugated aminophenols, with evidence suggesting that the catechol is formed from the reduction of p-benzoquinone. In a related context, the reaction of 3,4-dihydroxybenzaldehyde (B13553) with glutathione has been shown to produce 3-mercaptobenzene-1,2-diol and this compound, with the regiochemistry of the attack being pH-dependent. centralregionacs.org
Furthermore, the mechanism of inhibition of carbonic anhydrase II by thioxolone has been elucidated, showing that it acts as a prodrug. nih.govpdbj.orgacs.org Thioxolone is hydrolyzed in the enzyme's active site to generate 4-mercaptobenzene-1,3-diol, which then binds to the active site zinc ion via its thiol group. nih.govpdbj.orgacs.org This study highlights a reaction mechanism where a precursor is transformed into the active mercaptobenzene-diol derivative.
Advanced Spectroscopic and Electroanalytical Characterization of 4 Mercaptobenzene 1,2 Diol
Spectroscopic Analysis for Structural Elucidation of 4-Mercaptobenzene-1,2-diol and its Derivatives
Spectroscopic methods are fundamental in confirming the molecular structure of this compound and identifying its derivatives formed during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
Detailed ¹H and ¹³C NMR data for this compound have been reported. amazonaws.com In one study, the ¹H NMR spectrum in deuterated methanol (B129727) (MeOD) showed three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. amazonaws.com A doublet at δ = 6.66 ppm (J = 2.1 Hz), a doublet at δ = 6.59 ppm (J = 8.3 Hz), and a multiplet at δ = 6.52 ppm (J = 8.3, 2.2 Hz) were observed. amazonaws.com The ¹³C NMR spectrum in deuterated water (D₂O) revealed six signals, confirming the six unique carbon environments in the molecule at δ = 144.30, 142.55, 122.68, 119.96, 117.89, and 116.73 ppm. amazonaws.com These specific chemical shifts and coupling constants are critical for unambiguously assigning the structure and differentiating it from other isomers. redalyc.orgnih.gov
Table 1: Experimental NMR Data for this compound
Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment ¹H MeOD 6.66 d, J = 2.1 Hz Ar-H ¹H MeOD 6.59 d, J = 8.3 Hz Ar-H ¹H MeOD 6.52 m, J = 8.3, 2.2 Hz Ar-H ¹³C D₂O 144.30, 142.55, 122.68, 119.96, 117.89, 116.73 - Ar-C
Data sourced from a study by the American Chemical Society. rsc.org
Mass Spectrometry (MS) in Reaction Product Identification
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds and identifying reaction products.
For this compound, the calculated exact mass is 142.009 g/mol for the molecular formula C₆H₆O₂S. vulcanchem.com Experimental HRMS analysis yielded a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 142.0089, which is in excellent agreement with the calculated value. amazonaws.com This technique is also vital for characterizing products from reactions involving this compound. For instance, upon exposure to atmospheric oxygen, it can oxidize to form a disulfide, 4,4'-dithiobis(benzene-1,2-diol), which would be identifiable by a molecular ion peak corresponding to its higher mass. vulcanchem.com In studies of complex mixtures, MS can identify fragmentation patterns that provide structural clues. libretexts.orgresearchgate.net For example, in the analysis of potential urinary metabolites of certain compounds, the formation of a 2-mercaptobenzene-1,4-diol anion fragment at m/z 141.0015 was used to support the proposed structure of a larger molecule. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
Technique Ionization Mode Calculated m/z (C₆H₆O₂S) Found m/z HRMS EI 142.0090 142.0089
Data sourced from a study by the American Chemical Society. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The catechol and thiophenol moieties in this compound act as chromophores.
The UV-Vis spectrum of catechols typically shows absorption bands in the range of 250-300 nm, which are characteristic of π-π* electronic transitions in phenolic compounds. researchgate.net The presence of both hydroxyl and thiol groups on the benzene ring influences these transitions. shimadzu.com.sg The electronic properties and absorption maxima are sensitive to the solvent environment; polar solvents can cause shifts in the absorption bands compared to non-polar solvents. nih.gov For substituted catechols, absorption bands corresponding to both π-π* and n-π* transitions can be observed, with their positions depending on the specific substituents and the solvent. nih.govacs.org For instance, some imine-based catechols show a band around 281 nm in non-polar n-hexane, which shifts to 320-330 nm in more polar solvents like methanol, along with the appearance of a new band at 430-440 nm. nih.gov While specific spectral data for this compound is not detailed in the available literature, its spectrum is expected to be influenced by these characteristic transitions of substituted catechols.
Table 3: Typical UV-Vis Absorption Maxima for Substituted Catechols
Compound Type Solvent Absorption Maxima (λmax, nm) Associated Transition Phenolic Compounds Aqueous 250 - 300 π-π* Imine-based Catechol n-Hexane ~281 π-π* Imine-based Catechol Methanol (MeOH) 320 - 330 and 430 - 440 π-π* and n-π*
Data generalized from studies on phenolic and substituted catechol compounds. [5, 10]
Electrochemical Characterization and Redox Behavior of this compound
The electrochemical properties of this compound are of significant interest due to the redox-active catechol group. Electroanalytical techniques like chronoamperometry and voltammetry are used to study its electron transfer processes and determine its redox potential.
Chronoamperometric Studies of this compound Conjugates
Chronoamperometry, which measures current as a function of time at a fixed potential, is a valuable technique for studying the kinetics of electrochemical reactions. This method has been applied to conjugates of this compound, such as those formed by attaching the molecule to gold nanoparticles (AuNPs).
In a notable study, this compound was functionalized onto AuNPs (CS1@AuNPs) to act as an electrocatalyst for the oxidation of NADH. rsc.org Chronoamperometric curves were recorded when these functionalized nanoparticles collided with an ultramicroelectrode held at a potential of 0.7 V. In the absence of NADH, small current spikes were observed due to the direct oxidation of the catechol moiety on the nanoparticle surface. rsc.org However, in the presence of 5 mM NADH, these current spikes were significantly amplified, demonstrating the catalytic role of the this compound conjugate in the oxidation of NADH. rsc.orgresearchgate.net This amplification of current provides a direct measure of the conjugate's catalytic efficiency.
Table 4: Representative Chronoamperometric Data for CS1@AuNP Collisions
Condition Applied Potential (V vs Ag/AgCl) Observation CS1@AuNPs in PBS 0.700 Small current spikes due to oxidation of this compound. CS1@AuNPs in PBS with 5 mM NADH 0.700 Significantly amplified current spikes due to catalytic oxidation of NADH.
Data derived from chronoamperometric studies on this compound functionalized gold nanoparticles. [1, 4]
Voltammetric Analysis for Redox Potential Determination
Voltammetric techniques, particularly cyclic voltammetry (CV), are standard for determining the redox potentials of electroactive species. For 1,2-dihydroxybenzenes (catechols), the electrochemical behavior typically involves a reversible two-electron oxidation-reduction reaction to form the corresponding o-quinone. mdpi.com
Table 5: General Electrochemical Parameters for Catechol Systems
Compound Type Technique Parameter Typical Observation 1,2-Dihydroxybenzenes (Catechols) Cyclic Voltammetry Redox Mechanism Reversible two-electron, two-proton transfer. This compound Conjugate Chronoamperometry Oxidation Potential Oxidation observed at an applied potential of +0.7 V. amazonaws.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4,4'-dithiobis(benzene-1,2-diol) |
| 2-mercaptobenzene-1,4-diol |
| Catechol |
| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) |
Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting and Sensing Applications of Mercaptobenzenediols
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides highly sensitive and specific molecular information by enhancing the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. horiba.comfrontiersin.org The enhancement is primarily attributed to two mechanisms: an electromagnetic mechanism involving the amplification of the local electric field via localized surface plasmon resonance on the metal substrate (like gold or silver), and a chemical mechanism involving charge-transfer complexes between the molecule and the surface. mdpi.com This technique enables the detection of molecules at very low concentrations, sometimes down to the single-molecule level, making it ideal for molecular fingerprinting and sensing applications. horiba.comnih.gov
Mercaptobenzenediols, due to their thiol (-SH) group, can readily self-assemble onto metal surfaces, forming a stable Ag-S or Au-S bond. nih.gov This positions the molecule in the SERS "hotspots" where the electromagnetic enhancement is greatest. nih.gov The resulting SERS spectrum is a unique vibrational fingerprint of the molecule, with specific peaks corresponding to its structural features.
Detailed research findings have demonstrated the utility of mercaptobenzenediol isomers in SERS-based sensing. For instance, 4-Mercaptobenzene-1,3-diol (B1625785) has been effectively used as a SERS probe. Its unique spectral signature allows for the monitoring of biochemical processes at the molecular level. Another isomer, 2-mercaptobenzene-1,4-diol (HQ-NS), has been incorporated into nanosensors to measure cytoplasmic redox potential in living cells. nih.gov Voltage-dependent changes in the vibrational bands of HQ-NS were recorded and correlated with density-functional theory (DFT) calculations, showcasing its effectiveness for sensing under specific cellular conditions like hypoxia. nih.gov
The sensitivity of SERS allows for the detection of subtle changes in the molecule's structure or environment. This is crucial for sensing applications, where the interaction with a target analyte can cause a shift in the Raman peaks or a change in their intensity. For example, SERS platforms have been developed for the selective detection of electrolyte cations, where the interaction with the target ion induces a reorientation of a probe molecule on the nanoparticle surface, leading to a discernible change in the SERS signal. nih.gov While this specific study did not use a mercaptobenzenediol, the principle is directly applicable. The rich molecular information encoded in the SERS spectra of mercaptobenzenediols makes them excellent candidates for developing highly specific sensors for various biological and chemical analytes. nih.gov
Table 1: Representative SERS Bands and Assignments for Related Mercaptobenzene Compounds Data derived from studies on analogous compounds to illustrate typical vibrational modes.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference Molecule |
|---|---|---|
| ~1084 | C-S stretching | 4-Mercaptobenzoic acid |
| ~1586 | Ring breathing mode (ν₈ₐ) | 4-Mercaptobenzoic acid |
X-ray Diffraction Analysis of this compound Derivatives and Complexes
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. However, experimental single-crystal X-ray diffraction data for this compound itself is not publicly available. vulcanchem.com Computational modeling based on density functional theory (DFT) has been used to predict its structure. These models suggest a near-planar arrangement of the benzene ring and its substituents, with the thiol group potentially oriented perpendicular to the ring to minimize steric hindrance. vulcanchem.com
While data on the parent compound is lacking, structural insights have been gained from the X-ray analysis of its derivatives and complexes, particularly the isomer 4-mercaptobenzene-1,3-diol. In a significant study, crystals of the enzyme Carbonic Anhydrase II (CA II) were soaked with thioxolone, a prodrug that was subsequently hydrolyzed by the enzyme into 4-mercaptobenzene-1,3-diol within the active site. The resulting crystal structure, refined to high resolution, revealed the precise binding mode of the 4-mercaptobenzene-1,3-diol molecule. researchgate.net
The analysis showed that the inhibitor binds directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site through its deprotonated thiol group. unifi.it This coordination displaces the zinc-bound water/hydroxide molecule, which is crucial for the enzyme's catalytic activity. unifi.it The phenyl ring of the inhibitor is stabilized by van der Waals interactions with hydrophobic residues in the active site, such as Val121 and Leu198.
Further crystallographic studies on a mutant form of CA II also identified a disulfide-bridged derivative, 4,4′-disulfanediyldibenzene-1,3-diol. nih.gov This species likely formed from the oxidation and dimerization of two 4-mercaptobenzene-1,3-diol molecules under the crystallization conditions. nih.gov The structure of this dimer within the enzyme complex was also determined, providing valuable information on the chemical reactivity and potential derivatives of mercaptobenzenediols. nih.gov
Table 2: Crystallographic Data for a 4-Mercaptobenzene-1,3-diol Complex Data from the complex of 4-mercaptobenzene-1,3-diol with Carbonic Anhydrase II.
| Parameter | Value |
|---|---|
| PDB ID | 2OSF |
| Resolution | 1.80 Å |
| Space Group | P 21 21 21 |
| Key Interactions | Thiol group coordinates to active site Zn²⁺ ion. |
| Hydrogen bond between thiol and Thr199 residue. | |
| Van der Waals contacts with Val121, Leu198. |
Biochemical Interactions and Bioanalytical Applications of 4 Mercaptobenzene 1,2 Diol
Investigation of Electron Transfer (ET) Processes in Bio-Relevant Systems using 4-Mercaptobenzene-1,2-diol Conjugates
The ability of this compound to participate in electron transfer (ET) processes makes it a valuable tool for studying these fundamental reactions in biological contexts. When conjugated with nanoparticles, it provides a powerful system for probing bio-relevant ET events.
Single-Entity Collision Events with this compound@Gold Nanoparticles
A key application of this compound is in the study of single-entity collision events, particularly when conjugated with gold nanoparticles (AuNPs). These conjugates, denoted as this compound@AuNP, are utilized in electrochemical experiments to observe the interactions of individual nanoparticles with an electrode surface. rsc.orgresearchgate.net This technique, often referred to as single-entity electrochemistry, provides insights into the catalytic properties and reaction mechanisms at the nanoscale. mdpi.com
In a typical experiment, chronoamperometry is used to record the current response as individual this compound@AuNPs collide with a carbon-fiber ultramicroelectrode (UME). rsc.orgresearchgate.netrsc.org These collision events result in discrete current spikes, which can be analyzed to understand the electron transfer dynamics. rsc.orgrsc.org For instance, experiments have been conducted in the presence of NADH, a crucial coenzyme in many biological redox reactions, to study the electrocatalytic oxidation facilitated by the nanoparticles. rsc.orgresearchgate.netrsc.org The characteristics of the current spikes, such as their frequency and amplitude, are influenced by factors like the filter frequency used in the measurement setup. rsc.orgresearchgate.netrsc.org
| Experimental Parameter | Description | Reference |
| Nanoparticle Conjugate | This compound@AuNP | rsc.orgresearchgate.netrsc.org |
| Electrode | Carbon-fiber ultramicroelectrode (UME) | rsc.orgresearchgate.netrsc.org |
| Detection Method | Chronoamperometry | rsc.orgresearchgate.netrsc.org |
| Analyte | NADH in phosphate (B84403) buffer (pH 7.0) | rsc.orgresearchgate.netrsc.org |
| Observed Phenomenon | Single-entity collision events | rsc.orgresearchgate.netrsc.org |
Development of Electrochemical Sensors for Biological Analytes utilizing Mercaptobenzenediol Derivatives
The electrochemical properties of mercaptobenzenediol derivatives, including this compound, make them excellent candidates for the development of sensitive and selective electrochemical sensors for a variety of biological analytes. nih.govoaepublish.commdpi.com These sensors leverage the redox activity of the mercaptobenzenediol moiety to generate a measurable electrical signal in response to the presence of a target analyte. nih.govresearchgate.net The versatility of these compounds allows for their integration into various sensor platforms, including those based on screen-printed electrodes modified with nanomaterials like gold nanoparticles and cellulose (B213188) nanocrystals. nih.gov
The development of such sensors is a rapidly advancing field, driven by the need for low-cost, convenient, and reliable methods for detecting analytes in diverse applications, from environmental monitoring to biomedical diagnostics. researchgate.netchemcu.org The high sensitivity and selectivity of electrochemical sensors, often enhanced by the unique properties of nanomaterials, make them powerful analytical tools. chemcu.orgrsc.org
Redox-Sensitive Probes for Intracellular Environment Monitoring based on Benzenediols
Benzenediol derivatives are also employed as redox-sensitive probes for monitoring the intracellular environment. rsc.org These probes can be designed to respond to changes in the cellular redox state, providing valuable information about cellular processes and health. csic.es For example, fluorescent probes based on benzenediols can be used to detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which play important roles in cell signaling and oxidative stress. rsc.orgrsc.org
One approach involves the use of SERS (Surface-Enhanced Raman Scattering) nanosensors. For instance, 2-mercaptobenzene-1,4-diol has been used to create SERS nanosensors that can be delivered into the cytoplasm of cells. rsc.orgresearchgate.net These nanosensors can then report on the intracellular redox potential through changes in their SERS spectra. rsc.org This technique offers a powerful way to quantitatively measure redox potential in specific cellular compartments. rsc.org
Furthermore, redox-sensitive fluorescent probes can be targeted to specific organelles, such as phagosomes, to measure oxidative or reductive activity in these specialized compartments. nih.gov This is typically achieved by conjugating the probe to particles that are engulfed by phagocytic cells. nih.gov
Role as a Mechanistic Probe or Product in Enzymatic Reactions
This compound and its isomers have been instrumental in elucidating the mechanisms of certain enzymatic reactions. A notable example is the study of carbonic anhydrase (CA) inhibition. While the provided outline focuses on this compound, much of the available research in this specific enzymatic context pertains to its isomer, 4-mercaptobenzene-1,3-diol (B1625785).
In studies involving the drug thioxolone, it was discovered that this compound acts as a prodrug that is hydrolyzed by carbonic anhydrase II (CA II). nih.govacs.orgresearchgate.net The enzymatic cleavage of thioxolone within the active site of CA II results in the formation of 4-mercaptobenzene-1,3-diol. nih.govacs.orgresearchgate.netunifi.it This product then acts as the actual inhibitor by binding to the zinc ion in the enzyme's active site through its thiol group. This mechanism-based inhibition, where the enzyme activates its own inhibitor, provides valuable insights into the catalytic function of CA II and offers a pathway for designing more specific inhibitors. acs.org
X-ray crystallography has been a key technique in confirming this mechanism, revealing the structure of the 4-mercaptobenzene-1,3-diol molecule bound within the active site of CA II. unifi.it These structural studies have detailed the interactions between the inhibitor and the amino acid residues of the enzyme, furthering our understanding of the molecular basis of the inhibition.
| Enzyme | Prodrug/Substrate | Active Inhibitor/Product | Key Finding | Reference |
| Carbonic Anhydrase II (CA II) | Thioxolone | 4-Mercaptobenzene-1,3-diol | Thioxolone is enzymatically cleaved to the active inhibitor. | nih.govacs.orgresearchgate.net |
| Carbonic Anhydrase II (CA II) | Thioxolone | 4-Mercaptobenzene-1,3-diol | The thiol group of the product binds to the active site zinc ion. |
Computational and Theoretical Studies of 4 Mercaptobenzene 1,2 Diol
Quantum Mechanical Simulations of Electronic Structure and Reactivity of 4-Mercaptobenzene-1,2-diol
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These simulations provide fundamental data on molecular orbitals, charge distribution, and energetic landscapes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized over the catechol ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic system.
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution within the molecule. In this compound, regions of negative potential are concentrated around the electronegative oxygen atoms of the hydroxyl groups and the sulfur atom of the thiol group. These sites represent the most likely points for interaction with electrophiles or for coordinating with metal ions. The hydrogen atoms of the hydroxyl and thiol groups exhibit positive electrostatic potential, making them susceptible to nucleophilic attack or deprotonation.
Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These parameters are crucial for predicting how this compound will behave in different chemical environments and for understanding its role in mechanisms like surface modification or nanoparticle functionalization.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data) Note: Values are illustrative and depend on the specific computational method and basis set used.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.8 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 | Kinetic stability and low reactivity |
Molecular Dynamics Investigations of Solvation and Conformational Landscapes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, particularly in solution. These simulations track the movements of atoms over time, providing insights into solvation effects and the molecule's conformational flexibility.
In aqueous solutions, MD simulations reveal the formation of a structured solvation shell around the molecule. Water molecules form strong hydrogen bonds with the hydroxyl (-OH) and thiol (-SH) groups. The catechol moiety, with its two adjacent hydroxyl groups, acts as a particularly strong hydrogen-bond donor and acceptor, significantly influencing the local water structure. The orientation and strength of these interactions are critical for the molecule's solubility and its behavior at interfaces.
The conformational landscape of this compound is another key area explored by MD. The primary degrees of freedom are the rotation around the C-S and C-O bonds. Simulations can identify the most stable conformers and the energy barriers between them. The orientation of the thiol group relative to the catechol ring is of particular interest, as it dictates how the molecule can bind to surfaces, such as gold nanoparticles, which have a high affinity for sulfur. The interplay between intramolecular hydrogen bonding (between the adjacent hydroxyl groups) and intermolecular hydrogen bonding with solvent molecules governs the molecule's preferred conformation.
Prediction of Spectroscopic Signatures and Electrochemical Properties
Theoretical calculations are highly effective in predicting the spectroscopic properties of this compound, which can then be used to interpret experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be predicted from the second derivatives of the energy.
Calculated vibrational spectra can help assign experimental peaks to specific molecular motions. For instance, the characteristic stretching frequencies for the O-H, S-H, C-O, and C-S bonds can be precisely calculated. These theoretical assignments are invaluable for analyzing surface-enhanced Raman spectroscopy (SERS) data, where the molecule is adsorbed on a metallic surface.
The electrochemical properties, such as the oxidation potential, can also be predicted computationally. The oxidation of the catechol group to the corresponding quinone is a key electrochemical process. Theoretical models can calculate the redox potential of this transformation, providing insights into the molecule's suitability for use in electrochemical sensors. These calculations often involve modeling the molecule in both its reduced (catechol) and oxidized (quinone) states and accounting for solvation effects.
Table 2: Predicted Spectroscopic and Electrochemical Data for this compound (Exemplary Data) Note: Values are illustrative and depend on the specific computational method and basis set used.
| Property | Predicted Value | Experimental Correlation |
|---|---|---|
| Major UV-Vis Absorption Peak (λmax) | ~290 nm | Corresponds to π → π* transitions in the aromatic ring |
| O-H Stretch Vibrational Frequency | ~3400-3600 cm⁻¹ | Characteristic IR and Raman band |
| S-H Stretch Vibrational Frequency | ~2550 cm⁻¹ | Characteristic IR and Raman band for the thiol group |
| Oxidation Potential (Catechol/Quinone) | ~ +0.4 V vs. SHE | Relates to its function in electrochemical sensing |
Modeling of Interactions with Biological Macromolecules in Sensing Applications
A significant application of this compound is in the development of biosensors, and computational modeling is crucial for understanding the underlying recognition mechanisms. Molecular docking and MD simulations are used to investigate how this molecule, often acting as a linker or recognition element, interacts with biological targets like enzymes or proteins.
For example, in the design of an enzyme-based sensor, this compound might be used to functionalize an electrode surface. The catechol group can be a substrate for enzymes like tyrosinase. Molecular docking studies can predict the binding pose of the catechol moiety within the active site of the enzyme. These models reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex.
MD simulations can then be used to study the dynamics of this binding. These simulations can assess the stability of the docked pose over time and provide insights into the conformational changes that may occur in both the ligand and the protein upon binding. By calculating the binding free energy, these computational methods can help in the rational design of more effective sensing interfaces, optimizing the affinity and specificity of the interaction. This predictive power accelerates the development of new biosensors by screening potential modifications to the linker molecule before undertaking more complex and costly experimental work.
Emerging Research Avenues and Future Perspectives for 4 Mercaptobenzene 1,2 Diol
Advancements in Materials Science Applications
The dual functionality of 4-Mercaptobenzene-1,2-diol makes it a prime candidate for the surface functionalization of nanomaterials, leading to novel hybrid materials with tailored properties. A significant area of research involves its use in modifying gold nanoparticles (AuNPs). rsc.orgamazonaws.com The thiol group forms a stable covalent Au-S bond, allowing the catechol moiety to be presented on the nanoparticle surface. nih.gov These functionalized nanoparticles are essentially nano-electrodes, which have been studied for their electrocatalytic behavior. amazonaws.com
Researchers have investigated the collisions of individual this compound-functionalized AuNPs with ultramicroelectrodes to study their electrochemical properties. rsc.orgresearchgate.net This single-particle approach provides fundamental insights into electrocatalysis at the nanoscale. rsc.org Beyond nanoparticles, the compound shows promise in polymer chemistry. Its incorporation into epoxy resins has been suggested to improve crosslinking density and thermal stability. Furthermore, the thiol group can participate in thiol-ene polymerization reactions, which are utilized in developing UV-curable coatings. vulcanchem.com The catechol and thiol groups also allow the molecule to act as a tridentate ligand, binding metal ions like Fe³⁺ and Cu²⁺ to form stable chelate complexes. vulcanchem.com
| Platform/Material | Key Components | Application Area | Principle of Operation |
|---|---|---|---|
| Functionalized Gold Nanoparticles (AuNPs) | Gold nanoparticle core, this compound ligand | Nano-electrocatalysis | The thiol group anchors the molecule to the AuNP, while the catechol group acts as a catalytic site for electrochemical reactions. rsc.orgamazonaws.com |
| Polymer Composites | Epoxy resins, this compound | Advanced Polymers | Acts as a crosslinking agent to enhance thermal and structural properties of the polymer matrix. vulcanchem.com |
| UV-Curable Coatings | Polymerizable monomers, this compound | Coatings & Adhesives | The thiol group partakes in thiol-ene "click" chemistry reactions, enabling rapid curing under UV light. vulcanchem.com |
| Metal-Organic Complexes | Transition metal ions (e.g., Fe³⁺, Cu²⁺), this compound ligand | Coordination Chemistry | Functions as a tridentate ligand, forming stable chelate complexes with metal ions through its two hydroxyl and one thiol group. vulcanchem.com |
Innovations in Chemical Sensing and Diagnostics Platforms
A significant emerging application of this compound is in the development of highly sensitive electrochemical sensors. The catechol group is electrochemically active and can catalyze the oxidation of important biological molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). amazonaws.com NADH is a crucial coenzyme in cellular metabolism, and its detection is of great interest in diagnostics and biomedical research.
Research has demonstrated the use of this compound-functionalized AuNPs as a platform for detecting NADH. rsc.orgamazonaws.com In these systems, the functionalized nanoparticles act as mobile nano-catalysts. When a nanoparticle collides with a biased ultramicroelectrode surface in a solution containing NADH, it facilitates the oxidation of NADH, generating a measurable spike in current. rsc.orgresearchgate.net This technique, known as chronoamperometry, can detect single nanoparticle collision events, offering exceptional sensitivity. rsc.orgresearchgate.net The efficiency of this catalytic process is directly linked to the catechol moiety on the nanoparticle surface. amazonaws.com
While other isomers like 2-mercaptobenzene-1,4-diol have been used in Surface-Enhanced Raman Scattering (SERS) sensors for measuring redox potential, the application of this compound in this area is a logical future direction, given its inherent redox activity. mdpi.comwindows.netacs.org
| Sensor Platform | Analyte | Detection Method | Key Findings & Principle |
|---|---|---|---|
| This compound functionalized Gold Nanoparticles (AuNPs) | NADH (Nicotinamide adenine dinucleotide) | Electrochemical (Single-Particle Collision Chronoamperometry) | The catechol group on the AuNP surface electrocatalytically oxidizes NADH upon collision with an ultramicroelectrode, producing a detectable current spike. rsc.orgamazonaws.comresearchgate.net |
Sustainable Synthesis and Industrial Scale-up Methodologies
As the applications for this compound expand, the need for efficient and environmentally responsible synthesis methods becomes more critical. Current lab-scale synthesis often relies on conventional chemical routes. For example, one documented method involves the demethylation of 3,4-dimethoxy-thiophenol using boron tribromide (BBr₃) in dichloromethane (B109758), which achieves a high yield of 81% but uses harsh reagents. amazonaws.com
Emerging research points toward more sustainable "green" chemistry approaches. A biomimetic synthesis has been reported where inorganic polysulfanes react with o-benzoquinone at varying pH levels to produce this compound, mimicking natural processes. centralregionacs.org Other potential green strategies that are being explored for related compounds include enzymatic sulfhydration and thiol-ene click chemistry, although scalability and selectivity can be challenging. vulcanchem.com
Future industrial-scale production will likely need to incorporate principles of green chemistry to be viable. researchgate.net This includes the use of:
Green Catalysts: Moving away from stoichiometric reagents like BBr₃ towards reusable heterogeneous or enzymatic catalysts could significantly reduce waste. researchgate.netstfc.ac.uk
Alternative Solvents: Replacing chlorinated solvents like dichloromethane with biomass-derived solvents such as cyclopentyl methyl ether (CPME) would improve the environmental profile of the process. mdpi.com
Process Intensification: Adopting continuous flow manufacturing instead of traditional batch processing can lead to better control, higher efficiency, and reduced energy consumption. mdpi.com
However, significant challenges remain in translating these green methodologies from the lab to an industrial scale, including cost-effectiveness, maintaining high purity, and ensuring process robustness. chemrxiv.org Further research is needed to develop a synthesis protocol that is not only high-yielding but also economically and environmentally sustainable.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-Mercaptobenzene-1,2-diol, and how can reaction conditions be optimized to enhance purity?
- Methodological Answer : Synthesis can leverage thiolation of benzene-1,2-diol derivatives via nucleophilic substitution or radical-mediated pathways. For example, introducing the mercapto group at position 4 may require protecting the diol groups (1,2-positions) with acetyl or silyl groups to prevent side reactions. High-pressure reactors and chromatographic purification (e.g., silica gel or HPLC) are critical for isolating high-purity products . Optimization parameters include temperature (20–80°C), solvent polarity (e.g., DMF for solubility), and catalysts like BF₃·Et₂O for regioselectivity.
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis Spectroscopy : To detect conjugated π-systems and monitor redox reactions (e.g., oxidation of -SH to disulfides) .
- NMR (¹H/¹³C) : Assign peaks for diol (-OH) and mercapto (-SH) protons, noting spin-spin coupling patterns.
- Mass Spectrometry (LC-MS/GC-MS) : Confirm molecular weight (C₆H₆O₂S; MW 158.18 g/mol) and detect impurities like oxidized derivatives .
- Melting Point Analysis : Compare with literature values to verify crystallinity.
Q. What standardized protocols exist for assessing acute toxicity of benzene-diol derivatives in vitro?
- Methodological Answer : Follow OECD guidelines for genotoxicity testing:
- Ames Test : Use Salmonella strains (TA98/TA100) to evaluate mutagenicity in bacterial reverse mutation assays.
- Micronucleus Assay : Treat mammalian cell lines (e.g., CHO-K1) and quantify chromosomal damage.
- Comet Assay : Measure DNA strand breaks in human hepatoma (HepG2) cells.
- Reference safety thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens (0.0025 µg/kg/day) .
Advanced Research Questions
Q. How do metabolic pathways of this compound compare to ethane-1,2-diol in mammalian systems?
- Methodological Answer : Track metabolites using isotopic labeling (e.g., ¹⁴C) and LC-MS:
- Phase I Metabolism : Hepatic oxidation via alcohol dehydrogenase (ADH) or cytochrome P450 may convert the mercapto group to sulfonic acid (-SO₃H) or disulfides.
- Phase II Conjugation : Glutathione (GSH) conjugation to form mercapturic acids, similar to 3-butene-1,2-diol’s pathway .
- Comparative Analysis : Ethane-1,2-diol generates oxalate via glyoxylic acid, leading to nephrotoxicity ; contrast with potential renal excretion pathways for 4-mercapto derivatives.
Q. What catalytic systems effectively oxidize this compound, and how do pH and ligands influence product distribution?
- Methodological Answer : Chromic acid (H₂CrO₄) under acidic conditions (pH 1–3) oxidizes diols to ketones or carboxylic acids. Micellar catalysis (e.g., CTAB surfactants) enhances reaction rates by stabilizing transition states. For this compound, prioritize ligands like 1,10-phenanthroline to modulate redox potential and avoid over-oxidation of -SH groups .
Q. How can conflicting data on the genotoxicity of benzene-diol derivatives be resolved?
- Methodological Answer : Address discrepancies through:
- Dose-Response Studies : Test low (µM) vs. high (mM) concentrations to identify threshold effects.
- In Vivo Validation : Use rodent models to confirm in vitro findings (e.g., micronucleus formation in bone marrow).
- Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation and adduct formation with DNA/proteins .
Q. What advanced separation techniques isolate this compound from complex mixtures?
- Methodological Answer :
- Distillation : Isobaric vapor-liquid equilibrium (VLE) for separating diols with close boiling points .
- Chromatography : Use reverse-phase HPLC with C18 columns and mobile phases (acetonitrile/water + 0.1% TFA) for polar derivatives.
- Membrane Filtration : Nanofiltration (MWCO 200–300 Da) to concentrate the compound while removing salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
